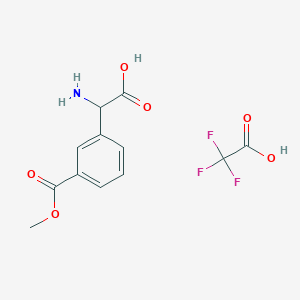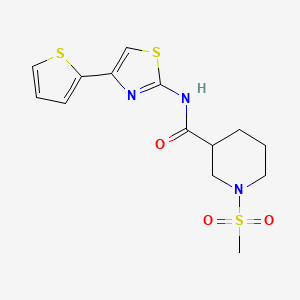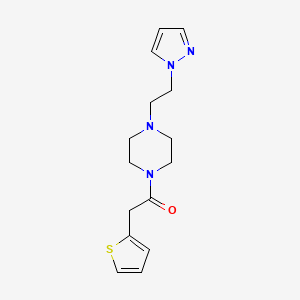
4,4-Dimethoxybutanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dimethoxybutanimidamide, also known as DMBA, is a chemical compound that has gained attention in the scientific community for its potential applications in research. DMBA is a derivative of the naturally occurring compound, 4-hydroxytamoxifen, which has been used in the treatment of breast cancer. DMBA has been synthesized using various methods and has shown promise in scientific research applications.
作用机制
4,4-Dimethoxybutanimidamide acts as a selective estrogen receptor modulator (SERM) by binding to the estrogen receptor and activating downstream signaling pathways. This results in the activation of genes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can stimulate the growth of breast cancer cells. In vivo studies have shown that this compound can induce mammary gland tumors in rats. This compound has also been shown to have anti-inflammatory effects.
实验室实验的优点和局限性
4,4-Dimethoxybutanimidamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. This compound is also a potent estrogen receptor agonist, which makes it useful for studying estrogen-related diseases. However, this compound has limitations in that it can be toxic to cells at high concentrations and can induce tumors in animal models.
未来方向
There are several future directions for research involving 4,4-Dimethoxybutanimidamide. One area of research is the development of new SERMs that have fewer side effects than this compound. Another area of research is the use of this compound in combination with other drugs to treat breast cancer. Additionally, this compound could be used to study the effects of estrogen receptor activation in other diseases, such as osteoporosis and cardiovascular disease.
In conclusion, this compound or this compound is a chemical compound that has shown promise in scientific research applications. This compound is a derivative of 4-hydroxytamoxifen and can be synthesized using various methods. This compound acts as a selective estrogen receptor modulator and has several biochemical and physiological effects. While this compound has advantages for use in lab experiments, it also has limitations. Future research involving this compound could lead to the development of new SERMs and the treatment of estrogen-related diseases.
合成方法
4,4-Dimethoxybutanimidamide can be synthesized using a variety of methods, including the use of reagents such as N,N-dimethylformamide, N,N-dimethylacetamide, and acetic anhydride. One method involves reacting 4-hydroxytamoxifen with N,N-dimethylformamide and acetic anhydride to produce this compound. Another method involves reacting 4-hydroxytamoxifen with N,N-dimethylacetamide and acetic anhydride to produce this compound.
科学研究应用
4,4-Dimethoxybutanimidamide has been used in scientific research as a tool to study the effects of estrogen receptor activation. This compound has been shown to bind to the estrogen receptor and activate downstream signaling pathways. This has led to its use in studies of breast cancer and other estrogen-related diseases.
属性
IUPAC Name |
4,4-dimethoxybutanimidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-9-6(10-2)4-3-5(7)8/h6H,3-4H2,1-2H3,(H3,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKWBNDRXAUQDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCC(=N)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2994265.png)
![Methyl 2'-amino-6'-(2-(dimethylamino)ethyl)-1-isopropyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2994266.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2994269.png)

![3-[3-(3-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2994274.png)


![N-(1-cyanocycloheptyl)-2-[(2-{[cyclohexyl(methyl)amino]methyl}phenyl)amino]acetamide](/img/structure/B2994277.png)
![N-(2-chlorobenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2994278.png)
![2-[6-(3-Chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2994281.png)
![2-(3-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/no-structure.png)


